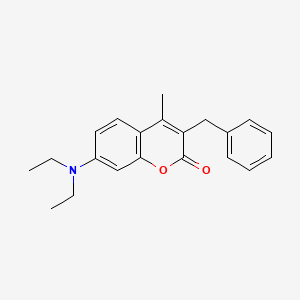
2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyridine ring substituted with amino groups at positions 2 and 4, a dibenzyl group at position 1, and a carboxamide group at position 3. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest for researchers.
準備方法
The synthesis of 2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The starting material, 2,4-diamino-6-hydroxypyrimidine, undergoes chlorination to introduce a chlorine atom at the desired position.
Nucleophilic Substitution: The chlorinated intermediate is then subjected to nucleophilic substitution with a dibenzylamine to introduce the dibenzyl group.
Iodination: The intermediate is further iodinated to facilitate subsequent coupling reactions.
Suzuki Reaction: A Suzuki coupling reaction is performed to introduce the carboxamide group at position 3.
Deprotection: Finally, any protecting groups used during the synthesis are removed to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
2,4-Diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The dibenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2,4-Diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving pyridine derivatives and their interactions with biomolecules.
作用機序
The mechanism by which 2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of amino and carboxamide groups allows for hydrogen bonding and other interactions with target molecules, influencing their function and pathways involved .
類似化合物との比較
Similar compounds to 2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide include:
2,4-Diaminopyrimidine derivatives: These compounds share the diaminopyrimidine core and have been studied for their biological activities.
1,6-Diamino-2-oxopyridine-3,5-dicarbonitrile derivatives: These compounds have similar structural features and undergo similar chemical reactions.
2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido derivatives: These compounds are used in medicinal chemistry for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dibenzyl group, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
81975-60-2 |
|---|---|
分子式 |
C20H20N4O2 |
分子量 |
348.4 g/mol |
IUPAC名 |
2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c21-16-11-17(25)24(13-15-9-5-2-6-10-15)19(22)18(16)20(26)23-12-14-7-3-1-4-8-14/h1-11H,12-13,21-22H2,(H,23,26) |
InChIキー |
ARUROLIWAHYIST-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(C(=O)C=C2N)CC3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)


![2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B13989391.png)



![1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone](/img/structure/B13989419.png)



